molecular formula C12H9FN2O2S B4898634 N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No. B4898634
M. Wt: 264.28 g/mol
InChI Key: VYHAOGWGBOJALM-UXBLZVDNSA-N
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Description

N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a thiazolidinone derivative that has recently gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is not fully understood. However, it has been reported that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer (Kumar et al., 2018). The compound has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism (Kumar et al., 2018).
Biochemical and Physiological Effects:
N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Kumar et al., 2018). The compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines (Kumar et al., 2018). In addition, N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models (Kumar et al., 2018).

Advantages and Limitations for Lab Experiments

N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activities at low concentrations (Kumar et al., 2018). However, there are some limitations to using this compound in lab experiments. It has poor water solubility and may require the use of organic solvents for administration (Kumar et al., 2018).

Future Directions

For research on this compound include investigating its efficacy in treating other diseases, studying its pharmacokinetics and toxicity, and developing novel derivatives with improved solubility and potency.

Synthesis Methods

The synthesis of N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been reported in the literature. The reaction involves the condensation of 3-fluorobenzaldehyde and 2-amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid followed by cyclization with acetic anhydride. The product is then purified by recrystallization to obtain a white solid with a yield of 81% (Kumar et al., 2018).

Scientific Research Applications

N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities (Kumar et al., 2018). The compound has been tested in vitro and in vivo for its efficacy in treating these diseases.

properties

IUPAC Name

N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H,14,15,16,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHAOGWGBOJALM-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=CC=C2)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC(=CC=C2)F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

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